molecular formula C18H29ClO2S B033973 p-Dodecylbenzenesulphonyl chloride CAS No. 52499-14-6

p-Dodecylbenzenesulphonyl chloride

Cat. No. B033973
CAS RN: 52499-14-6
M. Wt: 344.9 g/mol
InChI Key: VLBSKIZWQATQRK-UHFFFAOYSA-N
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Description

P-Dodecylbenzenesulphonyl chloride, also known as 4-Dodecylbenzenesulfonyl chloride, is a chemical compound with the molecular formula C18H29ClO2S and a molar mass of 344.94 . It is used in various chemical reactions due to its properties .


Synthesis Analysis

The synthesis of p-Dodecylbenzenesulphonyl chloride involves complex chemical reactions. The sulfonic acid group and its derivatives play a crucial role in the synthesis process . An alternative synthetic process involves the use of chlorosulfonic acid, which results in serious environmental problems due to the large amount of HSO3Cl used .


Molecular Structure Analysis

The molecular structure of p-Dodecylbenzenesulphonyl chloride is determined by various factors. Computational methods such as the B3LYP method with the 6-311++G (d,p) basis set are used to compute the molecular structure, conformational stability, and vibrational wave numbers for the rotational isomers .


Chemical Reactions Analysis

P-Dodecylbenzenesulphonyl chloride is involved in various chemical reactions. For instance, it can be derivatized with 1-propanol in pyridine for GC-MS analysis .


Physical And Chemical Properties Analysis

P-Dodecylbenzenesulphonyl chloride has a predicted density of 1.064±0.06 g/cm3, a melting point of 33°C, and a boiling point of 205°C at a pressure of 0.2 Torr .

Scientific Research Applications

Alkane Functionalisation

Scientific Field

Organometallic and Coordination Chemistry

Application Summary

The conversion of low-value saturated hydrocarbons into valuable chemicals is of great interest in this field. Transition metal catalysed C sp 3 –H bond functionalisation has become a powerful tool for alkane transformations .

Methods of Application

Methods for alkane functionalisation include radical initiated C–H functionalisation, carbene/nitrene insertion, and transition metal catalysed C–H bond activation .

Results or Outcomes

This application has the potential to be a revolutionary technology in the chemical industry. For instance, selectively converting propane to propene is a process with tremendous applicability due to the huge demand of propene for the production of polypropene and commodity chemicals .

Preparation of 4-Dodecylbenzenesulfonyl Azides

Scientific Field

Organic Synthesis

Application Summary

4-Dodecylbenzenesulfonyl azides are prepared from 4-Dodecylbenzenesulfonyl chlorides .

Methods of Application

The hexane solution from the preparation of 4-Dodecylbenzenesulfonyl chlorides is charged with a solution of sodium azide (NaN 3) in water and a phase transfer catalyst (Aliquat 336). The reaction progress is monitored by thin layer chromatography .

Results or Outcomes

Approximately 4 hours at 25°C is required to complete the reaction. The two-phase mixture is transferred to a separatory funnel and the aqueous layer is removed. The hexane layer is washed with aqueous sodium bicarbonate solution and dried over anhydrous sodium sulfate .

Etching 4H-SiC for Photoconductive Semiconductor Switch Applications

Scientific Field

Semiconductor Technology

Application Summary

4-Dodecylbenzenesulfonyl chloride is used in the etching process of 4H-SiC, a material used in photoconductive semiconductor switches .

Methods of Application

The specific methods of application are not detailed in the available resources.

Results or Outcomes

The specific results or outcomes are not detailed in the available resources.

Synthesis of Surfactants

Scientific Field

Industrial Chemistry

Application Summary

4-Dodecylbenzenesulfonyl chloride is used in the synthesis of surfactants . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants .

Results or Outcomes

The production of surfactants using 4-Dodecylbenzenesulfonyl chloride enhances material properties, making it valuable in advanced material synthesis .

Synthesis of Dyes

Scientific Field

Dye Chemistry

Application Summary

4-Dodecylbenzenesulfonyl chloride is used in the synthesis of dyes . Dyes are substances that, when applied to a substrate provide color by a process that alters, at least temporarily, any crystal structure of the colored substances .

Results or Outcomes

The production of dyes using 4-Dodecylbenzenesulfonyl chloride enhances material properties, making it valuable in advanced material synthesis .

Synthesis of Agrochemicals

Scientific Field

Agrochemistry

Application Summary

4-Dodecylbenzenesulfonyl chloride is used in the synthesis of agrochemicals . Agrochemicals are substances that help in the management of agricultural ecosystems and micro-organisms in the farming area .

Results or Outcomes

The production of agrochemicals using 4-Dodecylbenzenesulfonyl chloride enhances material properties, making it valuable in advanced material synthesis .

Catalyst for Alkane Dehydrogenation

Scientific Field

Catalysis

Application Summary

4-Dodecylbenzenesulfonyl chloride is used as a ligand in the formation of catalysts for alkane dehydrogenation . This process is important for the conversion of alkanes into alkenes, a class of compounds with a wide range of industrial applications .

Results or Outcomes

The catalysts exhibit high kinetic selectivity for valuable α-olefins in the early stages of the dehydrogenation of linear alkanes .

Synthesis of Deep Eutectic Solvents

Scientific Field

Green Chemistry

Application Summary

4-Dodecylbenzenesulfonyl chloride can potentially be used in the synthesis of deep eutectic solvents . These solvents are a type of ionic liquids with a wide range of applications in green chemistry .

Results or Outcomes

Synthesis of Sulfonates

Scientific Field

Organic Chemistry

Application Summary

4-Dodecylbenzenesulfonyl chloride is used in the synthesis of sulfonates . Sulfonates are a class of organic compounds that are used in a variety of applications, including detergents, dyes, and drugs .

Safety And Hazards

The safety data sheet for a similar compound, Benzenesulfonyl chloride, indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to handle it with care, wear protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

4-dodecylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29ClO2S/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21/h13-16H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBSKIZWQATQRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50200492
Record name p-Dodecylbenzenesulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50200492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Dodecylbenzenesulphonyl chloride

CAS RN

52499-14-6
Record name 4-Dodecylbenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52499-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Dodecylbenzenesulphonyl chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Dodecylbenzenesulphonyl chloride
Source EPA DSSTox
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Record name p-dodecylbenzenesulphonyl chloride
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Synthesis routes and methods

Procedure details

To a solution of 24.6 grams (0.1 mole) of n-dodecylbenzene in 150 ml of carbon tetrachloride was added with stirring 34.8 grams (0.3 mole) of chlorosulfonic acid over a 1-hour period. The reaction was exothermic with the temperature rising to 27° C. Stirring was continued for 4 hours after which the reaction mixture was carefully poured onto 1 liter of cracked ice with vigorous stirring. Chloroform (200 ml) was added and the aqueous layer was saturated with sodium chloride. The chloroform layer was separated, washed two times with 500 ml of saturated aqueous sodium chloride solution, dried over Molecular Sieves 4A and filtered. The solvent was removed in vacuo, and the resulting residue was recrystallized from 100 ml of hexane. The dried product weighed 22.6 grams and melted at 33°-35° C.
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
34.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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